Lopinavir is a human immunodeficiency virus (HIV) protease inhibitor, classified as an antiretroviral drug. It is typically co-formulated with Ritonavir, another protease inhibitor, to enhance its pharmacokinetic properties. [] Ritonavir acts as a pharmacoenhancer, significantly increasing the plasma concentrations of Lopinavir by inhibiting its metabolism. [] Lopinavir plays a crucial role in scientific research, particularly in studies focusing on HIV treatment and prevention. Its use in combination with other antiretroviral drugs has revolutionized the management of HIV infection.
Lopinavir is primarily metabolized by CYP3A4, undergoing oxidative metabolism to various metabolites. [] Ritonavir potently inhibits CYP3A4, thereby reducing the metabolism of Lopinavir and leading to its increased plasma concentrations. [, ] Lopinavir can interact with various drugs that are also metabolized by CYP3A4, potentially leading to altered drug levels and therapeutic effects. [, , ] For instance, co-administration of Lopinavir/Ritonavir with the antituberculous agent Rifampicin is contraindicated because Rifampicin induces CYP3A4, significantly reducing Lopinavir concentrations. []
Lopinavir acts by inhibiting the HIV protease enzyme. [] This enzyme is crucial for viral replication, as it cleaves large viral proteins into smaller, functional proteins necessary for the assembly of new viral particles. [] By blocking this process, Lopinavir prevents the formation of mature infectious viral particles, thus inhibiting viral replication.
Lopinavir is poorly absorbed when administered alone due to extensive first-pass metabolism, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut and liver. [] Co-administration with Ritonavir dramatically boosts Lopinavir's systemic exposure by inhibiting CYP3A4, leading to increased plasma concentrations and enhanced therapeutic effect. [, ] This pharmacokinetic boosting effect has been extensively studied and is a key factor in Lopinavir's clinical use. []
Lopinavir, co-formulated with Ritonavir, has been extensively studied and used in HIV research and treatment. Its primary application is as a component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection in both adults and children. [] Lopinavir-based regimens have demonstrated potent antiviral activity, leading to sustained viral suppression in a large proportion of patients. [] Studies have shown that Lopinavir/Ritonavir can effectively prevent mother-to-child transmission of HIV when used during pregnancy. [] It has also been explored in the treatment of other viral infections, including Severe Acute Respiratory Syndrome (SARS) [] and Middle East Respiratory Syndrome (MERS). [] While initial studies suggested potential benefits, recent evidence has questioned its effectiveness in treating these conditions. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: